Moxidectin-d3

LC-MS/MS method validation isotope dilution mass spectrometry matrix effect compensation

Moxidectin-d3 (CL-301423-d3) is a stable, isotopically labeled analogue of the macrocyclic lactone anthelmintic moxidectin, in which three hydrogen atoms at the C-4 methoxime group are replaced by deuterium atoms. It belongs to the milbemycin chemical family and serves exclusively as an internal standard (IS) for the quantitative determination of moxidectin in biological matrices via GC- or LC-MS.

Molecular Formula C37H53NO8
Molecular Weight 642.8 g/mol
Cat. No. B15622862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxidectin-d3
Molecular FormulaC37H53NO8
Molecular Weight642.8 g/mol
Structural Identifiers
InChIInChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31-/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1/i8D3
InChIKeyYZBLFMPOMVTDJY-IWISJQJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Moxidectin-d3 Procurement Guide: Deuterated Internal Standard for Quantitative LC-MS/MS Analysis of Moxidectin


Moxidectin-d3 (CL-301423-d3) is a stable, isotopically labeled analogue of the macrocyclic lactone anthelmintic moxidectin, in which three hydrogen atoms at the C-4 methoxime group are replaced by deuterium atoms . It belongs to the milbemycin chemical family and serves exclusively as an internal standard (IS) for the quantitative determination of moxidectin in biological matrices via GC- or LC-MS . Unlike therapeutic moxidectin, Moxidectin-d3 has no intended pharmacological activity; its sole purpose is to enable isotope dilution mass spectrometry, providing retention time-matched, matrix effect-compensated quantification that non-deuterated structural analogs cannot reliably achieve .

Why Generic Substitution Fails: The Critical Performance Gap Between Moxidectin-d3 and Conventional Internal Standards in Moxidectin Bioanalysis


In LC-MS/MS quantification, the internal standard must precisely track the analyte through extraction, chromatography, and ionization to correct for recovery losses and matrix effects . Non-deuterated surrogate internal standards such as avermectin B1a exhibit differential extraction efficiency and ionization behavior compared to moxidectin, producing matrix effect ranges of 91.2–96.2% that degrade accuracy under variable sample conditions . Even 13C or 15N co-labeled alternatives (e.g., moxidectin-13C,d3) introduce procurement complexity and cost without demonstrated performance superiority in published multi-matrix validations. Moxidectin-d3 alone has documented near-identical physicochemical behavior to unlabeled moxidectin, maintaining 95–105% recovery across three distinct biological matrices even in the presence of 20% ionization suppression . This quantitative evidence establishes that substitution with generic, non-isotopic, or unvalidated internal standards directly compromises analytical reliability, batch-to-batch comparability, and the ability to meet regulatory method validation criteria .

Moxidectin-d3 Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Alternative Internal Standards


Matrix Effect Compensation: Moxidectin-d3 Outperforms Avermectin B1a (Non-Deuterated IS) in Recovery Robustness Across Biological Matrices

Moxidectin-d3 provided analytically acceptable recovery (95–105%) across three distinct biological matrices—plasma, faeces, and fur—even when matrix-induced ionization suppression reached 20% . In contrast, a validated UHPLC-MS/MS method employing the non-deuterated structural analog avermectin B1a as internal standard for moxidectin quantification in rat plasma reported a narrower matrix effect window of 91.2–96.2% and did not demonstrate multi-matrix robustness . The 3.8–13.8 percentage point advantage in recovery consistency for moxidectin-d3 translates to measurably lower inter-sample variability under challenging matrix conditions.

LC-MS/MS method validation isotope dilution mass spectrometry matrix effect compensation

Analytical Sensitivity with Moxidectin-d3 as Internal Standard: Achieved Limits of Detection Across Three Matrices

When moxidectin-d3 is employed as the isotope dilution internal standard, the validated method achieves limits of detection (LOD) of 0.01 ng/mL in plasma, 0.3 ng/g dry weight equivalent in faeces, and 0.5 ng/g in fur . A comparable UHPLC-MS/MS method using avermectin B1a as IS reported a lower limit of quantification (LLOQ) of 1.00 ng/mL in rat plasma—two orders of magnitude higher than the plasma LOD achieved with moxidectin-d3 . While LOD and LLOQ are distinct metrics, the plasma sensitivity differential (0.01 ng/mL vs 1.00 ng/mL) reflects the superior signal-to-noise ratio attainable through isotope dilution with a true deuterated analogue.

limit of detection bioanalytical method validation veterinary pharmacokinetics

Isotopic Fidelity: Moxidectin-d3 vs Unlabeled Moxidectin Demonstrates Near-Identical Physicochemical Behavior for Quantitative Accuracy

Moxidectin-d3 was shown to behave almost identically to unlabeled moxidectin in a direct head-to-head evaluation, yielding consistent recoveries of 95–105% across plasma, faeces, and fur matrices . This near-identical behavior is attributed to equivalent plasma protein binding efficiency (97–99.4% bound to lipoproteins in wombat, sheep, cow, and horse plasma) for both the labeled and unlabeled forms . No chromatographic separation between moxidectin-d3 and moxidectin was observed under the validated LC conditions, confirming co-elution and ensuring that both compounds experience identical ionization environments—a prerequisite for accurate isotope dilution quantification .

isotope dilution protein binding extraction recovery

Regulatory-Grade Characterization: Moxidectin-d3 as a Pharmacopeial-Traceable Reference Standard vs Uncharacterized Research-Grade IS

Moxidectin-d3 is supplied as a fully characterized reference standard with comprehensive Certificates of Analysis (COA) including HPLC purity, mass spectrometry, 1H-NMR, 13C-NMR, quantitative NMR, and IR data, enabling traceability against pharmacopeial standards (USP or EP) . The Cayman Chemical grade (CAT N°: 28766) specifies ≥99% deuterated forms (d1-d3) with a molecular formula of C37H50D3NO8 and formula weight of 642.8 . Alternative suppliers such as MedChemExpress report batch-specific purity of 95.17% (HY-B0777S) . In contrast, commonly used non-deuterated surrogate internal standards like avermectin B1a are not characterized for moxidectin-specific method validation and lack pharmacopeial traceability documentation for this application. This regulatory characterization gap becomes critical during ANDA/DMF submissions, where auditors require documented evidence of IS identity, purity, and stability .

pharmacopeial reference standard method validation ANDA submission

Procurement Efficiency: Moxidectin-d3 Offers a Cost-Effective Single-Isotope Labeling Strategy vs Dual-Labeled Moxidectin-13C,d3

Moxidectin-d3 (C37H50D3NO8, MW 642.84) incorporates three deuterium atoms at the methoxime position, providing a mass shift of +3 Da sufficient for baseline MS resolution from unlabeled moxidectin (m/z 639.4 vs 642.4) . The dual-labeled alternative moxidectin-13C,d3 (C36¹³CH50D3NO8, MW 643.4) adds a single 13C atom, yielding a +4 Da shift, but commands a significantly higher price point (€10,511/100 mg for the 13C,D3 form vs $275/1 mg for the D3-only form) . In published multi-matrix validations, the D3-only label demonstrated identical chromatographic co-elution and recovery behavior without detectable hydrogen-deuterium exchange or chromatographic isotope effects that can sometimes compromise deuterated internal standards . This establishes moxidectin-d3 as the fit-for-purpose procurement choice for the vast majority of bioanalytical applications, reserving the more expensive dual-labeled variant for niche cases requiring the absolute highest mass shift to avoid isotopic overlap with metabolites.

stable isotope procurement cost-efficiency method transfer

Moxidectin-d3 Best Application Scenarios: Evidence-Backed Deployment in Bioanalytical and Pharmacokinetic Workflows


Multi-Matrix Pharmacokinetic Studies in Veterinary and Wildlife Species

Moxidectin-d3 enables robust, matrix-independent quantification of moxidectin across plasma, faeces, and fur in a single validated method, achieving recoveries of 95–105% even with up to 20% ionization suppression . This is particularly critical for pharmacokinetic studies in non-model species (e.g., wombats) where sample volumes are limited, matrix composition is variable, and late-phase elimination concentrations must be captured with high sensitivity (LOD 0.01 ng/mL in plasma) . Procuring moxidectin-d3 as the internal standard allows a single method to cover all sample types without matrix-specific calibration curves, reducing method development time and analytical batch complexity.

Regulatory Bioanalysis for ANDA and DMF Submissions Requiring Pharmacopeial Traceability

For pharmaceutical companies developing generic moxidectin formulations or conducting GLP bioequivalence studies, moxidectin-d3 provides the fully characterized, USP/EP-traceable reference standard documentation required by regulatory agencies . The comprehensive COA package—including HPLC purity, MS, ¹H-NMR, ¹³C-NMR, qNMR, and IR—satisfies ICH Q2(R1) specificity and identity verification requirements for the internal standard without additional qualification work . Selecting a pre-characterized, pharmacopeial-traceable IS at procurement prevents costly method re-validation findings during pre-approval inspections.

Large-Batch Clinical or Field Pharmacokinetic Studies Requiring High Throughput and Low Per-Sample Cost

The method employing moxidectin-d3 was explicitly described as quick, cheap, and conducive to large sample batches . Combined with the demonstrated recovery robustness that minimizes repeat analyses, laboratories can confidently process thousands of samples per study without the batch failure risk associated with non-isotopic internal standards . The cost-effectiveness of D3-only labeling vs dual-labeled alternatives (~38-fold lower cost per mg) further supports procurement at scale for multi-site clinical trials or population pharmacokinetic studies in endemic regions.

Method Transfer and Cross-Validation Between Bioanalytical Laboratories

Because moxidectin-d3 co-elutes identically with unlabeled moxidectin and exhibits near-identical plasma protein binding (97–99.4%) across multiple species , methods developed with this internal standard can be transferred between laboratories with minimal cross-validation burden. The absence of chromatographic isotope effects—a known limitation of some deuterated internal standards—preserves method integrity across different LC column chemistries and MS platforms . This makes moxidectin-d3 the preferred choice for contract research organizations and central bioanalytical laboratories that must replicate methods across geographically distributed sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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